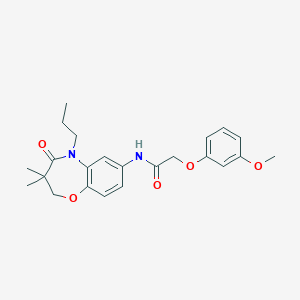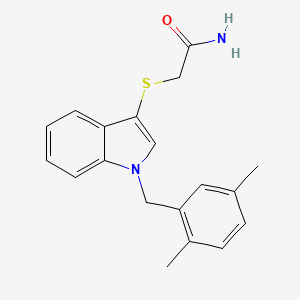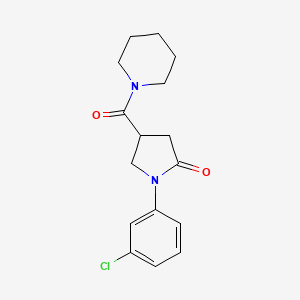![molecular formula C11H15N3OS B2605195 N-[(dimethylamino)methylene]-N'-(4-methoxyphenyl)thiourea CAS No. 86345-63-3](/img/structure/B2605195.png)
N-[(dimethylamino)methylene]-N'-(4-methoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(dimethylamino)methylene]-N’-(4-methoxyphenyl)thiourea is an organic compound with the molecular formula C10H15N3OS This compound is known for its unique structural features, which include a dimethylamino group, a methoxyphenyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-[(dimethylamino)methylene]-N’-(4-methoxyphenyl)thiourea can be synthesized through several methods. One common synthetic route involves the reaction of N,N-dimethylformamide dimethyl acetal with 4-methoxyaniline and thiourea. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired product with high purity .
Industrial Production Methods
In an industrial setting, the production of N-[(dimethylamino)methylene]-N’-(4-methoxyphenyl)thiourea may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and cost-effectiveness, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
N-[(dimethylamino)methylene]-N’-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or methoxyphenyl groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as reflux, stirring, and temperature control.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of N-[(dimethylamino)methylene]-N’-(4-methoxyphenyl)thiourea can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to a variety of substituted thiourea derivatives.
Scientific Research Applications
N-[(dimethylamino)methylene]-N’-(4-methoxyphenyl)thiourea has several scientific research applications, including:
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(dimethylamino)methylene]-N’-(4-methoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[(dimethylamino)methylene]-N’-(4-methoxyphenyl)thiourea include:
- N-[(dimethylamino)methylene]-N’-(4-chlorophenyl)thiourea
- N-[(dimethylamino)methylene]-N’-(4-nitrophenyl)thiourea
- N-[(dimethylamino)methylene]-N’-(4-methylphenyl)thiourea
Uniqueness
N-[(dimethylamino)methylene]-N’-(4-methoxyphenyl)thiourea is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to form specific interactions with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
(1E)-1-(dimethylaminomethylidene)-3-(4-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-14(2)8-12-11(16)13-9-4-6-10(15-3)7-5-9/h4-8H,1-3H3,(H,13,16)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZDCGMBBTHTISE-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC(=S)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=N/C(=S)NC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2605113.png)



![2-{4-[bis(2-chloroethyl)sulfamoyl]benzamido}-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2605119.png)
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2605121.png)
![N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-[(4-methoxyphenyl)sulfanyl]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2605122.png)
![5-chloro-2-methoxy-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}benzene-1-sulfonamide](/img/structure/B2605124.png)

![1-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-ol](/img/structure/B2605126.png)


![N-(4-ethylphenyl)-2-((5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2605132.png)
![Methyl 2-chloro-7,8-dihydro-5H-thiopyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B2605134.png)
